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Introduction
Balomenib is a potent and selective small molecule inhibitor of the menin-KMT2A (MLL)

interaction, a critical dependency for the survival of acute myeloid leukemia (AML) cells with

KMT2A rearrangements or NPM1 mutations. By disrupting this protein-protein interaction,

Balomenib is designed to induce differentiation and apoptosis in susceptible cancer cells. Flow

cytometry is a powerful and quantitative method to assess the induction of apoptosis at a

single-cell level. This document provides detailed protocols for analyzing apoptosis in AML cell

lines, such as MV4-11, following treatment with Balomenib, utilizing the Annexin V and

Propidium Iodide (PI) staining method.

Principle of the Assay
The Annexin V/PI assay is a standard flow cytometry-based method for detecting apoptosis.[1]

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the

outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can

identify early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating

agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-

stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter and
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stain the nucleus. This dual-staining approach allows for the differentiation of live cells (Annexin

V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ /

PI+).[2]

Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response and time-

course experiment evaluating Balomenib-induced apoptosis in the MV4-11 AML cell line.

Table 1: Dose-Dependent Induction of Apoptosis by Balomenib in MV4-11 Cells after 72 hours

Balomenib
Concentration
(nM)

Live Cells (%)
Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

Total
Apoptotic
Cells (%)

0 (Vehicle

Control)
92.5 ± 2.1 3.5 ± 0.8 4.0 ± 1.2 7.5 ± 1.5

10 85.3 ± 3.5 8.2 ± 1.5 6.5 ± 1.8 14.7 ± 2.7

50 65.1 ± 4.2 18.7 ± 2.9 16.2 ± 3.1 34.9 ± 5.0

150 40.8 ± 5.1 35.2 ± 4.5 24.0 ± 3.8 59.2 ± 7.3

500 15.2 ± 3.8 48.9 ± 5.3 35.9 ± 4.9 84.8 ± 8.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by Balomenib (150 nM) in MV4-11 Cells
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Treatment
Duration
(hours)

Live Cells (%)
Early
Apoptotic
Cells (%)

Late
Apoptotic/Necr
otic Cells (%)

Total
Apoptotic
Cells (%)

0 94.1 ± 1.8 2.8 ± 0.5 3.1 ± 0.7 5.9 ± 1.0

24 80.5 ± 3.3 12.3 ± 2.1 7.2 ± 1.4 19.5 ± 3.0

48 62.7 ± 4.1 25.1 ± 3.6 12.2 ± 2.5 37.3 ± 5.1

72 40.8 ± 5.1 35.2 ± 4.5 24.0 ± 3.8 59.2 ± 7.3

96 25.3 ± 4.7 40.5 ± 5.2 34.2 ± 4.5 74.7 ± 7.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols
Materials and Reagents

Balomenib (or other menin inhibitors like Revumenib or Ziftomenib)

AML cell line (e.g., MV4-11, MOLM-13)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Dimethyl sulfoxide (DMSO) for drug stock preparation

Phosphate Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Binding Buffer)

Flow cytometer

Microcentrifuge tubes

6-well plates
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Cell Culture and Treatment
Cell Seeding: Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate in

complete culture medium.

Drug Preparation: Prepare a stock solution of Balomenib in DMSO. Further dilute the stock

solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM,

50 nM, 150 nM, 500 nM). Prepare a vehicle control with the same final concentration of

DMSO as the highest drug concentration well.

Treatment: Add the diluted Balomenib or vehicle control to the corresponding wells.

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) at 37°C

in a humidified atmosphere with 5% CO2.

Annexin V and Propidium Iodide Staining Protocol
Cell Harvesting: After the incubation period, carefully collect the cells, including any floating

cells in the supernatant, into microcentrifuge tubes.

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the

cell pellet once with 1 mL of cold PBS. Repeat the centrifugation and supernatant removal.

Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the

dark.

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of

staining. Use appropriate laser and filter settings for FITC and PI. Acquire at least 20,000

events per sample for robust statistical analysis.
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Caption: Experimental workflow for apoptosis analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Flow Cytometry Analysis of Apoptosis Following
Balomenib Treatment: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15569023#flow-cytometry-analysis-of-
apoptosis-after-balomenib-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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